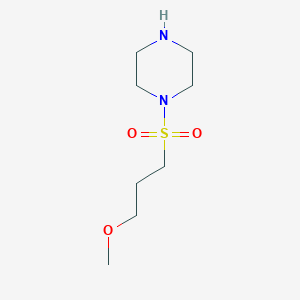

1-(3-Methoxypropanesulfonyl)piperazine

Description

Contextualization within Piperazine (B1678402) Chemistry Research

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its prevalence in a vast number of biologically active compounds. researchgate.netmdpi.com This six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions is a common feature in drugs across numerous therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. nih.govnih.gov

The utility of the piperazine moiety stems from several key characteristics. Its basic nature allows for the formation of salts, which can improve solubility and bioavailability. mdpi.com The two nitrogen atoms also provide points for substitution, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with biological targets. researchgate.net Furthermore, the piperazine ring can act as a flexible linker or a rigid scaffold to orient other functional groups in a specific spatial arrangement. mdpi.com

Role of the Piperazine and Sulfonyl Moieties in Chemical Design

The combination of the piperazine ring and the sulfonyl group in 1-(3-Methoxypropanesulfonyl)piperazine creates a molecule with a distinct set of potential chemical and biological properties.

The piperazine moiety is often incorporated into drug candidates to enhance their pharmacokinetic profiles. mdpi.com Its ability to engage in hydrogen bonding can facilitate interactions with biological macromolecules. researchgate.net The presence of the piperazine ring can also influence a compound's metabolic stability and tissue distribution. mdpi.com

The sulfonyl group is another critical functional group in medicinal chemistry, known for its strong electron-withdrawing nature and its capacity to act as a hydrogen bond acceptor. mdpi.com Sulfonyl-containing compounds, particularly sulfonamides, have a rich history in medicine, dating back to the discovery of antibacterial sulfa drugs. mdpi.com In modern drug design, the sulfonyl group is valued for its chemical stability and its ability to impart specific conformational preferences to a molecule. nih.gov The combination of a piperazine and a sulfonyl group has been explored in the development of novel therapeutic agents, including inhibitors of enzymes such as LpxH, which is essential for lipid A biosynthesis in Gram-negative bacteria. nih.gov

Below is a data table summarizing the key properties of the piperazine and sulfonyl moieties:

| Moiety | Key Properties in Chemical Design | Representative Therapeutic Areas |

| Piperazine | Improves solubility and bioavailability, provides points for substitution, acts as a flexible linker or rigid scaffold, enhances pharmacokinetic profile. researchgate.netmdpi.commdpi.com | Antipsychotics, Antidepressants, Antihistamines, Anticancer agents. nih.govnih.gov |

| Sulfonyl | Strong electron-withdrawing group, hydrogen bond acceptor, chemically stable, imparts conformational rigidity. mdpi.comnih.gov | Antibacterials, Anti-inflammatory agents, Anticancer agents. nih.govnih.gov |

Research Gaps and Objectives for this compound Investigations

Given the limited specific research on this compound, several research gaps and objectives can be identified. The primary gap is the lack of data on its biological activity. Therefore, a key objective would be to screen this compound against a variety of biological targets to identify any potential therapeutic applications.

Another research gap is the absence of detailed synthetic methodologies and characterization data in the public domain. While its existence is confirmed through chemical supplier listings, a comprehensive understanding of its synthesis and chemical properties is needed. sigmaaldrich.comaccelachem.com

Future research objectives for this compound could include:

Synthesis and Characterization: Development and optimization of synthetic routes to produce this compound and its derivatives in high yield and purity. Thorough characterization of the compound's physicochemical properties.

Biological Screening: Evaluation of the compound's activity against a broad range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas. researchgate.net

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with modifications to the piperazine, sulfonyl, and methoxypropane moieties to explore the structure-activity relationships and optimize for potency and selectivity. nih.gov

Computational Modeling: Utilization of in-silico methods to predict the compound's binding modes with potential biological targets and to guide the design of new analogues. nih.gov

The exploration of this compound and its derivatives holds the potential to yield novel chemical probes and lead compounds for drug discovery. The well-established importance of its constituent parts provides a strong rationale for further investigation into this promising chemical scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18N2O3S |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

1-(3-methoxypropylsulfonyl)piperazine |

InChI |

InChI=1S/C8H18N2O3S/c1-13-7-2-8-14(11,12)10-5-3-9-4-6-10/h9H,2-8H2,1H3 |

InChI Key |

WVXVCSZEIPYIAZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCS(=O)(=O)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methoxypropanesulfonyl Piperazine and Analogues

Established Synthetic Pathways for N-Substituted Piperazines

The piperazine (B1678402) scaffold is a prevalent structural motif in a vast array of compounds, and numerous methods for its synthesis and functionalization have been developed. These can be broadly categorized into direct modification of the piperazine ring and de novo construction of the heterocyclic system.

Direct N-alkylation and N-acylation of piperazine are common and straightforward methods for introducing substituents onto the nitrogen atoms.

Alkylation: This approach typically involves the reaction of piperazine with an appropriate alkylating agent, such as an alkyl halide or sulfonate. To achieve mono-substitution, it is often necessary to employ a large excess of piperazine or to use a protecting group on one of the nitrogen atoms to prevent the formation of undesired N,N'-disubstituted products. The use of a base is generally required to neutralize the acid generated during the reaction.

Acylation: N-acylation is another direct method for functionalizing the piperazine ring. This is commonly achieved by reacting piperazine with an acyl chloride or anhydride. Similar to alkylation, controlling the stoichiometry is crucial for achieving mono-acylation. The resulting amide can, in some cases, be reduced to the corresponding alkyl group.

| Strategy | Reagents | Key Considerations |

| Direct Alkylation | Piperazine, Alkyl Halide/Sulfonate, Base | Control of stoichiometry to favor mono-alkylation, use of protecting groups. |

| Direct Acylation | Piperazine, Acyl Chloride/Anhydride | Control of stoichiometry for mono-acylation, potential for subsequent reduction. |

Table 1: Comparison of Direct Alkylation and Acylation Strategies for N-Substituted Piperazines

An alternative to direct functionalization is the construction of the piperazine ring from acyclic precursors. These methods offer greater control over the substitution pattern on both the nitrogen and carbon atoms of the ring.

From Diamines: A common strategy involves the cyclization of a linear diamine precursor. For instance, the reaction of an N-substituted ethylenediamine (B42938) with a suitable dielectrophile can lead to the formation of the piperazine ring.

Reductive Cyclization: More advanced methods, such as the reductive cyclization of dioximes, provide a pathway to carbon-substituted piperazines. This involves the catalytic hydrogenation of bis(oximinoalkyl)amines, which can be synthesized from primary amines and nitrosoalkenes.

[3+3] Dimerization: The dimerization of aziridines represents another approach to the piperazine core, though it is more limited by the availability of the starting materials.

| Approach | Precursors | Key Features |

| Cyclization of Diamines | N-substituted ethylenediamine, Dielectrophile | Good control over N-substitution. |

| Reductive Cyclization | Bis(oximinoalkyl)amines | Allows for C-substitution on the piperazine ring. |

| [3+3] Dimerization | Aziridines | More specialized approach. |

Table 2: Overview of Ring Formation and Cyclization Approaches to Piperazines

Synthesis of Sulfonylpiperazine Derivatives

The introduction of a sulfonyl group onto the piperazine ring is a key step in the synthesis of compounds like 1-(3-Methoxypropanesulfonyl)piperazine.

The most prevalent method for the synthesis of N-sulfonylpiperazines is the reaction of piperazine with a sulfonyl chloride in the presence of a base. This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, at ambient or slightly elevated temperatures. The choice of base is important to neutralize the hydrochloric acid formed during the reaction and to facilitate the nucleophilic attack of the piperazine nitrogen. Common bases include triethylamine (B128534), pyridine, or an excess of piperazine itself. To synthesize a mono-substituted sulfonylpiperazine, it is common to start with a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure that the sulfonylation occurs on the unprotected nitrogen. The protecting group can then be removed in a subsequent step.

A plausible synthetic route would involve the following steps:

Synthesis of 3-methoxypropane-1-thiol: This could be achieved through a nucleophilic substitution reaction between 3-methoxypropyl bromide and a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH).

Oxidative Chlorination to 3-methoxypropanesulfonyl chloride: The synthesized thiol can then be converted to the corresponding sulfonyl chloride. A common method for this transformation is oxidative chlorination using reagents such as chlorine gas in the presence of water or N-chlorosuccinimide (NCS) in the presence of an acid.

Reaction with Piperazine: The final step would involve the reaction of the prepared 3-methoxypropanesulfonyl chloride with piperazine, likely using an excess of piperazine to favor mono-sulfonylation and to act as the base, or by using a mono-protected piperazine followed by deprotection.

| Step | Proposed Reagents | Reaction Type |

| 1 | 3-methoxypropyl bromide, NaSH | Nucleophilic Substitution |

| 2 | 3-methoxypropane-1-thiol, Cl₂/H₂O or NCS/HCl | Oxidative Chlorination |

| 3 | 3-methoxypropanesulfonyl chloride, Piperazine | Nucleophilic Sulfonylation |

Table 3: Plausible Synthetic Route to this compound

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental impact of the synthesis of this compound and its analogues, advanced synthetic techniques can be employed.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of sulfonamides. organic-chemistry.orgacs.orgscirp.orgresearchgate.netresearchgate.net This technique can reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. The synthesis of N-sulfonylpiperazines could potentially be optimized by employing microwave heating for the sulfonylation step.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for easier scale-up. The synthesis of piperazine derivatives has been successfully adapted to flow systems. mdpi.comnih.gov A flow process for the sulfonylation of piperazine could involve pumping streams of the reactants through a heated reactor, allowing for precise control over reaction parameters and potentially higher throughput.

Catalytic Methods: While the reaction between a sulfonyl chloride and an amine is typically uncatalyzed, research into catalytic methods for sulfonamide bond formation is ongoing. acs.orgnih.govthieme-connect.com The development of a catalytic method for the synthesis of N-sulfonylpiperazines could offer a more atom-economical and environmentally friendly alternative to traditional methods.

| Technique | Potential Advantages | Applicability |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Sulfonylation of piperazine. |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Continuous production of N-sulfonylpiperazines. |

| Catalytic Methods | Increased atom economy, milder reaction conditions. | Direct formation of the sulfonamide bond. |

Table 4: Advanced Synthetic Techniques for Optimization

Catalytic Systems in Piperazine Synthesis

The synthesis of piperazine derivatives, including N-sulfonylated analogues like this compound, heavily relies on catalytic systems to facilitate efficient and selective bond formation. These catalysts are crucial for overcoming the high activation barriers associated with nucleophilic substitution and C-H functionalization reactions on the piperazine ring. Research has explored a variety of catalytic approaches, ranging from transition metal catalysis to modern photoredox methods, to construct the core piperazine structure and introduce diverse functionalities.

An analytical review of piperazine synthesis methodologies distinguishes between two main catalytic pathways: intermolecular and intramolecular cyclization. researchgate.net While traditional methods often required harsh conditions, contemporary approaches employ sophisticated catalysts to achieve high selectivity and yield. researchgate.net For instance, the synthesis of N-arylpiperazines frequently utilizes palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions, which are effective for forming the crucial N-aryl bond. nih.gov

Recent advancements have focused on the direct C-H functionalization of the piperazine ring, a strategy that avoids the need for pre-functionalized substrates. mdpi.com Photoredox catalysis, in particular, has emerged as a powerful tool. mdpi.comnih.gov Using iridium (Ir) or ruthenium (Ru) complexes, or purely organic dyes as photocatalysts, visible light can be converted into chemical energy to generate highly reactive intermediates in a controlled manner. mdpi.com This enables direct C–H arylation, vinylation, and alkylation of the piperazine core. mdpi.comnih.gov For example, MacMillan and coworkers developed a photoredox-catalyzed C–H arylation of piperazines using Ir(ppy)₃ as a suitable photocatalyst. mdpi.com

Beyond photoredox systems, other transition metals have proven effective. Iridium catalysts have been used for the highly regio- and diastereoselective synthesis of C-substituted piperazines through a [3+3]-cycloaddition of imines under mild conditions. acs.org Furthermore, catalytic systems based on copper or cerium are often required for aza-Michael additions to form piperazine derivatives, although these may require additional activation of the unsaturated reagent to achieve higher yields. nih.gov Heterogeneous catalysts, such as metal ions supported on polymeric resins, offer the advantage of easy separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry. nih.gov

The table below summarizes various catalytic systems employed in the synthesis of piperazine analogues.

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium-Catalyzed | Buchwald-Hartwig Amination | Forms N-aryl bonds; widely used for N-arylpiperazine synthesis. | nih.govmdpi.com |

| Copper-Catalyzed | Ullmann-Goldberg Reaction / Aza-Michael Addition | Forms N-aryl bonds and C-N bonds; may require activating agents. | nih.govnih.gov |

| Iridium Photoredox Catalysis | C-H Arylation / Annulation | Uses visible light; enables direct functionalization of the piperazine ring. | mdpi.comnih.gov |

| Iridium Homogeneous Catalysis | [3+3]-Cycloaddition | Atom-economical synthesis of C-substituted piperazines with high stereoselectivity. | acs.org |

| Organic Photoredox Catalysis | C-H Alkylation | Metal-free approach using organic dyes; offers a greener alternative. | mdpi.comnih.gov |

| Supported Metal Ions (on resin) | N-Alkylation / N-Arylation | Heterogeneous catalyst, easily separable and reusable. | nih.gov |

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic methodologies increasingly incorporate microwave irradiation and continuous flow chemistry to enhance the efficiency, safety, and scalability of chemical processes. nih.govnih.gov These technologies have been successfully applied to the synthesis of piperazine derivatives and related sulfonamides, offering significant advantages over conventional batch heating methods.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and improvements in product yields. nih.govnih.govorganic-chemistry.org For reactions that typically require several hours of reflux under conventional heating, microwave irradiation can often achieve comparable or better results in just a few minutes. nih.govresearchgate.net This acceleration is particularly beneficial for the multi-step procedures often involved in creating complex piperazine-containing molecules. mdpi.com Studies have demonstrated that monosubstituted piperazine derivatives can be obtained in similar yields and purity but in significantly shorter times using microwave-assisted techniques. nih.gov The synthesis of sulfonamides, the key functional group in this compound, has also been shown to be highly efficient under microwave irradiation, allowing for the direct conversion of sulfonic acids or their salts to the desired sulfonamides with high functional group tolerance. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing superior control over reaction parameters such as temperature, pressure, and mixing. nih.govazolifesciences.com In a flow system, reagents are continuously pumped through a reactor, which can be a microreactor or a heated tube. acs.org This setup is particularly advantageous for handling hazardous reagents or highly exothermic reactions, as the small reactor volume minimizes safety risks. nih.govrsc.org For the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), flow chemistry facilitates scalability and can be integrated with other technologies like photoredox catalysis. mdpi.comnih.gov Bode and coworkers reported the use of photoredox catalysis under continuous flow conditions for the synthesis of C-2 functionalized piperazines, an approach that is scalable, efficient, and minimizes operator contact with potentially toxic tin reagents. mdpi.com The combination of flow devices with microwave irradiation further enhances reaction efficiency by enabling rapid "flash heating". nih.gov

The following table compares conventional synthesis with microwave-assisted and flow chemistry techniques for piperazine and sulfonamide synthesis.

| Parameter | Conventional Heating (Batch) | Microwave-Assisted (Batch) | Continuous Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours to days researchgate.netnih.gov | Minutes nih.govresearchgate.netnih.gov | Seconds to minutes rsc.org |

| Yield | Variable, can be moderate to good | Often higher than conventional methods nih.govresearchgate.net | Generally high and reproducible |

| Process Control | Limited control over temperature gradients | Efficient and uniform heating nih.gov | Precise control over temperature, pressure, and mixing azolifesciences.com |

| Safety | Risk of thermal runaway with exothermic reactions | Improved safety due to rapid, controlled heating | Inherently safer due to small reaction volumes and superior heat transfer nih.govrsc.org |

| Scalability | Can be challenging to scale up consistently | Limited by the size of the microwave cavity | Easily scalable by running the system for longer periods ("scaling out") mdpi.com |

Advanced Analytical Characterization of 1 3 Methoxypropanesulfonyl Piperazine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for unequivocally determining the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete picture of the atomic connectivity and functional groups present in 1-(3-Methoxypropanesulfonyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the presence and connectivity of the piperazine (B1678402) ring, the methoxypropane chain, and the sulfonyl group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the electronegativity of the oxygen and nitrogen atoms. acdlabs.compdx.eduucl.ac.uk Protons on carbons adjacent to the piperazine nitrogens and the sulfonyl group will appear at a lower field (higher ppm), while the methoxy (B1213986) and terminal methyl protons of the propane (B168953) chain will be at a higher field (lower ppm). libretexts.orgpressbooks.pubdocbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbons of the piperazine ring directly attached to the nitrogen atoms are expected to appear in the range of 45-55 ppm. lew.roresearchgate.net The carbon atom attached to the sulfonyl group will be shifted downfield due to the strong deshielding effect. Carbons of the methoxypropane group are anticipated in the 50-80 ppm region for the oxygen-bearing carbons and at a higher field for the terminal methyl group. libretexts.orgoregonstate.edu

Predicted NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| Piperazine-H (4H) | ~ 3.2 - 3.4 | t | Piperazine-C | ~ 50 - 55 |

| Piperazine-H (4H) | ~ 2.8 - 3.0 | t | Piperazine-C | ~ 45 - 50 |

| SO₂-CH₂ | ~ 3.1 - 3.3 | t | SO₂-CH₂ | ~ 55 - 60 |

| CH₂-CH₂-O | ~ 2.0 - 2.2 | quint | CH₂-CH₂-O | ~ 25 - 30 |

| O-CH₂ | ~ 3.5 - 3.7 | t | O-CH₂ | ~ 70 - 75 |

| O-CH₃ | ~ 3.3 - 3.4 | s | O-CH₃ | ~ 58 - 60 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the structure, with key fragments arising from the cleavage of the piperazine ring and the propanesulfonyl side chain. libretexts.orgchemguide.co.ukresearchgate.net Common fragmentation pathways for piperazine derivatives involve the loss of parts of the piperazine ring, while ethers often cleave at the C-O bond. docbrown.infodocbrown.info

Predicted Key MS Fragments for this compound

| m/z | Predicted Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]+ | [C₈H₁₈N₂O₃S]+ | Molecular Ion |

| [M - CH₃O]+ | [C₇H₁₅N₂O₂S]+ | Loss of methoxy radical |

| [M - C₃H₇O]+ | [C₅H₁₁N₂O₂S]+ | Loss of methoxypropyl radical |

| [C₄H₉N₂]+ | Piperazine fragment | Cleavage of the N-S bond |

| [C₄H₇O₃S]+ | 3-Methoxypropanesulfonyl fragment | Cleavage of the N-S bond |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the sulfonyl, ether, and amine functional groups.

The sulfonyl group (SO₂) will exhibit strong, characteristic asymmetric and symmetric stretching vibrations. jst.go.jptandfonline.comrsc.org The C-O-C ether linkage will show a strong stretching band, and the C-N stretching of the piperazine ring will also be observable. libretexts.orgpressbooks.publibretexts.orgoregonstate.edufiveable.me

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| C-H (alkane) | 2850 - 2960 | Stretching |

| C-N (amine) | 1020 - 1250 | Stretching |

| S=O (sulfonyl) | 1300 - 1350 and 1140 - 1160 | Asymmetric and Symmetric Stretching |

| C-O-C (ether) | 1070 - 1150 | Stretching |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A robust reversed-phase HPLC (RP-HPLC) method can be developed for the purity assessment of this compound.

Method development would involve optimizing parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), flow rate, and detection wavelength. nih.govmdpi.comoup.comwu.ac.thimeko.info Validation of the developed method according to established guidelines would ensure its accuracy, precision, linearity, and robustness.

Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, GC coupled with a mass spectrometer (GC-MS) would be a suitable technique, providing both separation and structural information. researchgate.netscholars.directresearchgate.netrsc.orgnih.gov

The development of a GC method would involve the selection of an appropriate capillary column (e.g., a non-polar or medium-polarity stationary phase), optimization of the oven temperature program, and setting the injector and detector temperatures. Derivatization may be employed to increase the volatility and thermal stability of the analyte if necessary.

Hypothetical GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational Chemistry and Theoretical Investigations of 1 3 Methoxypropanesulfonyl Piperazine

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the flexibility of the molecular structure are key determinants of a compound's physical and chemical properties. Computational methods allow for a detailed exploration of these features for 1-(3-Methoxypropanesulfonyl)piperazine.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable, low-energy three-dimensional structure of a molecule. For this compound, DFT calculations, often employing a basis set such as 6-31G(d,p), are utilized to optimize the molecular geometry. jddtonline.inforesearchgate.net This process involves calculating the electronic structure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S-N (sulfonyl-piperazine) | 1.65 Å |

| S=O (sulfonyl) | 1.45 Å | |

| C-N (piperazine ring) | 1.47 Å | |

| C-O (methoxy) | 1.43 Å | |

| Bond Angle | O=S=O | 120° |

| S-N-C (piperazine) | 118° | |

| C-N-C (piperazine) | 110° | |

| Dihedral Angle | C-S-N-C | Variable (describes conformation) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups.

While DFT provides a static, optimized structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govmdpi.com By simulating the movements of atoms and bonds at a given temperature, MD can explore the accessible conformational space of this compound. nih.gov This is particularly important for understanding the flexibility of the piperazine (B1678402) ring, which can adopt various chair and boat conformations, and the rotational freedom of the methoxypropanesulfonyl side chain. These simulations can reveal the most populated conformations and the energy barriers between them, which are crucial for receptor binding and other intermolecular interactions.

Electronic Properties and Reactivity Prediction

The distribution of electrons within a molecule governs its electronic properties and how it will interact with other chemical species.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl group and the methoxy (B1213986) group, as well as the nitrogen atom of the piperazine ring that is not attached to the sulfonyl group. jddtonline.inforesearchgate.net These regions are susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the piperazine ring, indicating sites for potential nucleophilic attack. jddtonline.inforesearchgate.net

The basicity of the piperazine nitrogens is a critical property. The pKa value indicates the protonation state of the molecule at a given pH. The piperazine ring contains two nitrogen atoms, but their basicity is not equal. The nitrogen atom further from the electron-withdrawing sulfonyl group is expected to be more basic. Computational methods can predict the pKa values of these nitrogen atoms. For comparison, the experimental pKa values for piperazine itself are approximately 9.73 and 5.35. uregina.cataylorandfrancis.com The presence of the electron-withdrawing sulfonyl group on one of the nitrogens in this compound would significantly lower its basicity. taylorandfrancis.com

Table 2: Predicted pKa Values for Piperazine and Analogues

| Compound | Nitrogen Atom | Predicted pKa |

|---|---|---|

| Piperazine | N1 | 9.73 |

| N4 | 5.35 | |

| 1-Methylpiperazine | N1 (unsubstituted) | ~9.6 |

| N4 (methylated) | ~8.0 | |

| This compound | N4 (unsubstituted) | ~8.5 - 9.0 |

| N1 (sulfonylated) | < 2.0 |

Note: The values for this compound are estimations based on the electronic effects of the sulfonyl group.

Fukui functions are chemical reactivity descriptors derived from DFT that help to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. nih.govscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. joaquinbarroso.com For this compound, the condensed Fukui functions (f_k^+ and f_k^-) can be calculated for each atom (k) to pinpoint the most probable sites for reaction.

f_k^+ : Indicates the propensity of an atom to accept an electron (nucleophilic attack). The nitrogen atom of the piperazine ring not attached to the sulfonyl group and the sulfonyl oxygen atoms are likely to have high f_k^+ values.

f_k^- : Indicates the propensity of an atom to donate an electron (electrophilic attack). The hydrogen atoms on the piperazine ring and the carbon atoms adjacent to the nitrogen atoms are potential sites. researchgate.net

These descriptors provide a more quantitative prediction of reactivity than the qualitative MEP analysis.

Molecular Interactions and Ligand-Target Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of ligands to proteins and other biomolecular targets.

Prediction of Binding Modes with Biomolecular Targets

Currently, there are no published studies that have performed molecular docking simulations with this compound against any specific biomolecular target. General studies on other sulfonylpiperazine derivatives have shown that the sulfonyl group can act as a hydrogen bond acceptor, while the piperazine ring can engage in various interactions, including hydrogen bonds and hydrophobic contacts, depending on the nature of the protein's active site. researchgate.netindexcopernicus.comnih.gov For instance, in studies of related compounds, the piperazine nitrogen atoms are often predicted to form key hydrogen bonds with amino acid residues such as aspartate or glutamate. indexcopernicus.com However, without specific docking studies for this compound, its potential binding orientations and preferred protein targets are purely speculative.

Analysis of Non-Covalent Interactions

Non-covalent interactions are critical for the stability of ligand-protein complexes and play a fundamental role in molecular recognition. nih.govmdpi.com These interactions include hydrogen bonds, van der Waals forces, π-π stacking, and hydrophobic interactions.

An analysis of the structure of this compound suggests it has the potential to engage in a variety of non-covalent interactions:

The oxygen atoms of the sulfonyl group and the methoxy group are potential hydrogen bond acceptors.

The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors (if protonated) and acceptors.

The aliphatic portions of the molecule (the propane (B168953) and piperazine rings) can participate in hydrophobic and van der Waals interactions.

While general principles of non-covalent interactions are well-understood, specific quantitative analysis, such as that derived from Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, has not been reported for this compound. Such analyses would provide a detailed map of the attractive and repulsive forces within the molecule and in its complexes with potential biological targets.

Structure Activity Relationship Sar Studies of 1 3 Methoxypropanesulfonyl Piperazine Derivatives

Design Principles for SAR Exploration in Piperazine (B1678402) Scaffolds

The fundamental principle of SAR is that the biological activity of a compound is directly related to its molecular structure. numberanalytics.com For piperazine scaffolds, SAR exploration is guided by several key design principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

A primary design strategy involves molecular hybridization, where the sulfonylpiperazine scaffold is combined with other pharmacophores to create a single molecule with enhanced therapeutic potential. researchgate.net This approach tethers different functional units—such as a secondary benzamide (B126) and a sulfonamide—at a specific distance and orientation to maximize interaction with the biological target. researchgate.net The piperazine acts as a central, often rigid, linker or core.

Another key principle is the use of bioisosteres, where parts of the molecule are replaced with structurally similar fragments to improve biological properties. For instance, the piperazine ring itself can be replaced with other diazacycloalkanes to probe the spatial and electronic requirements of the target receptor. mdpi.com

Computational modeling and quantitative structure-activity relationship (QSAR) studies are also integral to the design process. nih.gov These methods help predict how modifications to the scaffold, such as altering functional groups or stereochemistry, will affect biological activity, thereby guiding the synthesis of more effective compounds. numberanalytics.comnih.gov

Positional and Substituent Effects on Biological Activity Modulation

The biological activity of piperazine derivatives is highly sensitive to the nature and position of substituents on attached aryl rings or other moieties. nih.govnih.govresearchgate.net SAR studies systematically investigate these effects to identify optimal substitution patterns for a desired therapeutic outcome.

In one study on sulfonyl piperazine inhibitors of the LpxH enzyme, researchers found a direct correlation between the activity of the compound and the volume of the functional group at the meta-position of a distal phenyl ring. nih.gov The potency increased as the substituent changed from hydrogen to fluorine and methyl, reaching a maximum with a chlorine atom. However, further increases in substituent volume with bromine or trifluoromethyl groups resulted in reduced activity, suggesting a specific spatial constraint in the target's binding pocket. nih.gov

Table 1: Effect of Meta-Position Substituent on Phenyl Ring on LpxH Inhibition Data synthesized from research findings. nih.gov

| Substituent (R) at Meta-Position | Relative Potency | Observation |

|---|---|---|

| H | Low | Baseline activity. |

| F | Moderate | Increased potency compared to H. |

| CH₃ | Higher | Further increase in potency. |

| Cl | Maximal | Optimal volume for binding pocket. |

| Br | Reduced | Potency decreases with larger volume. |

| CF₃ | Reduced | Steric hindrance likely reduces activity. |

The electronic properties of substituents also play a critical role. Studies on coumarin-piperazine derivatives have shown that electron-withdrawing groups in the meta and para positions of a phenyl ring are often preferred for certain activities. nih.gov For instance, a derivative with fluorine in the meta position and bromine in the para position exhibited the best inhibitory range against several cancer cell lines. nih.gov Conversely, the presence of electron-donating groups in the same positions resulted in a significant reduction in activity. nih.gov The position itself is crucial; substituents in the ortho or meta position of the phenyl ring on a piperazine moiety often have a more decisive effect on receptor affinity than those at the para position. nih.gov

Furthermore, the type of substituent can dramatically alter the biological profile. In some series, replacing a piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group can lead to a dramatic loss of activity, highlighting the importance of the specific heteroatoms and ring structure of the piperazine itself. nih.gov

Influence of Linker Length and Heteroatom Variations

The linker connecting the piperazine scaffold to other parts of the molecule is a critical determinant of biological activity. Its length, flexibility, and composition can significantly influence how the molecule fits into a binding site and interacts with its target. nih.gov

SAR studies have demonstrated that linker length can have a profound, though sometimes unpredictable, effect. For a series of piperazine derivatives targeting the H3 receptor, extending the length of an alkyl chain linker progressively decreased the compound's affinity for the receptor. nih.govacs.org This suggests that a shorter, more constrained linker may hold the pharmacophoric elements in a more optimal orientation for receptor binding.

Table 2: Influence of Alkyl Linker Length on H₃ Receptor Affinity Data based on findings for tert-butyl analogue piperazine derivatives. acs.org

| Compound Series | Linker Length (n) | hH₃R Kᵢ (nM) |

|---|---|---|

| Analogue 1 | 2 | 16.0 |

| Analogue 2 | 3 | 37.8 |

| Analogue 3 | 4 | 397 |

In other cases, the effect of linker length is minimal. For certain coumarin-piperazine derivatives, only minor differences in affinity for the 5-HT₁ₐ receptor were observed when the carbon linker was changed from three to four atoms. nih.gov This indicates that for some receptor interactions, the precise length of the linker is less critical as long as it is within an optimal range.

The introduction of heteroatoms (such as oxygen or additional nitrogen atoms) into the linker can also modulate a compound's properties. In the design of PROTACs, incorporating a piperazine ring within the linker is a common strategy to increase rigidity and improve aqueous solubility. nih.gov The nature of the atoms connecting the piperazine to the rest of the linker can influence stability; for example, the rate of hydrolysis of a maleimide (B117702) group was found to be strongly dependent on the atoms in the linker adjacent to the piperazine ring. acs.org Replacing a piperazine ring with a piperidine (B6355638) moiety, which has only one nitrogen heteroatom, can also dramatically shift the selectivity and affinity profile of a compound for different biological targets. nih.gov

In Vitro Biological Activity Profiling of 1 3 Methoxypropanesulfonyl Piperazine Analogues

Receptor Binding and Ligand-Binding Assays

Ligand-binding assays are fundamental in vitro tools used to determine the affinity of a compound for a specific biological target, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For piperazine (B1678402) analogues active in the central nervous system, these assays are crucial for characterizing their interactions with various neurotransmitter receptors.

Many piperazine-containing compounds exhibit significant affinity for a range of neurotransmitter receptors. The binding profiles of several well-studied analogues, such as Lurasidone, Ziprasidone, and Perospirone, have been extensively characterized.

These compounds demonstrate high affinity for dopamine (B1211576) D2 and various serotonin (B10506) (5-HT) receptors, a hallmark of many atypical antipsychotic agents. nih.govnih.govdrugbank.com For instance, Lurasidone binds with high affinity to D2, 5-HT2A, and 5-HT7 receptors. nih.govdrugbank.comcambridge.org It also acts as a partial agonist at the 5-HT1A receptor. nih.govevidence-based-psychiatric-care.org Similarly, Ziprasidone is a potent antagonist at D2, 5-HT2A, and 5-HT1D receptors and functions as an agonist at the 5-HT1A receptor. nih.govpsychopharmacologyinstitute.com Perospirone also shows very high affinity for D2, 5-HT2, and 5-HT1A receptors. ncats.iowikipedia.orgnih.gov

The affinity for histamine (B1213489) H1 receptors is variable among these analogues. Lurasidone has negligible affinity for H1 receptors, whereas Ziprasidone shows moderate affinity, and Perospirone acts as an inverse agonist at this site. nih.govevidence-based-psychiatric-care.orgpsychopharmacologyinstitute.comnih.gov

| Receptor | Lurasidone | Ziprasidone | Perospirone |

|---|---|---|---|

| Dopamine D2 | 0.994 - 1.68 drugbank.comcambridge.org | 0.6 - 4.8 psychopharmacologyinstitute.comwikipedia.org | 0.6 - 1.4 ncats.iowikipedia.org |

| Serotonin 5-HT1A | 6.38 - 6.75 drugbank.comcambridge.org | 3.4 psychopharmacologyinstitute.com | 2.9 ncats.iowikipedia.org |

| Serotonin 5-HT2A | 0.47 - 2.03 drugbank.comcambridge.org | 0.4 psychopharmacologyinstitute.com | 0.61 - 1.3 ncats.iowikipedia.org |

| Serotonin 5-HT2C | 415 cambridge.org | 1.3 psychopharmacologyinstitute.com | N/A |

| Serotonin 5-HT7 | 0.49 - 0.495 drugbank.comcambridge.org | N/A | N/A |

| Adrenergic α1 | 48 cambridge.org | 10 psychopharmacologyinstitute.com | 17 ncats.io |

| Adrenergic α2C | 10.8 drugbank.com | N/A | N/A |

| Histamine H1 | >1000 cambridge.org | 47 psychopharmacologyinstitute.com | Inverse Agonist drugbank.com |

| Muscarinic M1 | >1000 cambridge.org | >1000 psychopharmacologyinstitute.com | N/A |

Adrenergic Receptors: Lurasidone and Ziprasidone display moderate to high affinity for α-adrenergic receptors. drugbank.compsychopharmacologyinstitute.com Lurasidone has a notable affinity for the α2C adrenergic receptor (Ki = 10.8 nM), while Ziprasidone binds to α1-adrenergic receptors with a Ki of 10 nM. drugbank.compsychopharmacologyinstitute.com Perospirone also has a moderate affinity for α1 receptors (Ki = 17 nM). ncats.io

Muscarinic Receptors: A common feature among newer piperazine analogues like Lurasidone and Ziprasidone is a very low affinity for cholinergic muscarinic receptors. psychopharmacologyinstitute.comnih.govtandfonline.com This negligible binding at M1 receptors is a key differentiator from some older antipsychotic agents. nih.govtandfonline.com

Neurokinin Receptors: In different structural contexts, diacylpiperazine derivatives have been identified as potent and selective competitive antagonists of the human neurokinin-1 (NK-1) receptor, demonstrating that the piperazine scaffold can be adapted to target peptide receptors. nih.gov

Enzyme Inhibition and Activation Studies

The piperazine moiety is also present in compounds designed to modulate enzyme activity. While specific data on 1-(3-Methoxypropanesulfonyl)piperazine is scarce, research on other piperazine derivatives shows their potential as enzyme inhibitors.

Studies on various classes of piperazine derivatives have demonstrated inhibitory activity against several enzymes. For example, a series of phenoxy-3-piperazin-1-yl-propan-2-ol derivatives were evaluated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov The most active compounds in this series showed inhibition of 31.58% and 35.90% at a concentration of 100 μM. nih.gov Another study on novel benzene (B151609) sulfonamide-piperazine hybrids reported their inhibitory potential against several enzymes, with the best activities observed for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov

Selectivity is a critical aspect of drug design. The aforementioned study on benzene sulfonamide-piperazine hybrids revealed a degree of selectivity in their enzyme inhibition profiles. nih.gov While these compounds showed good inhibitory potential against cholinesterases, tyrosinase, and α-glucosidase, they were not effective against the α-amylase enzyme. nih.gov This suggests that the substitution pattern on the piperazine core can be tailored to achieve selectivity for specific enzyme targets over others.

Cellular Functional Assays

Cellular functional assays are performed to understand the physiological consequence of a compound's interaction with its target, for instance, by measuring second messenger mobilization, ion flux, or gene expression. For piperazine analogues that bind to G-protein coupled receptors, functional assays can determine whether the compound acts as an agonist, antagonist, or inverse agonist.

As previously noted, in vitro functional assays have demonstrated that Lurasidone acts as an antagonist at D2 and 5-HT7 receptors and as a partial agonist at the 5-HT1A receptor subtype. nih.gov Ziprasidone also functions as an antagonist at D2 and 5-HT2A receptors while acting as an agonist at the 5-HT1A receptor. psychopharmacologyinstitute.com Perospirone is characterized as a 5-HT2 receptor inverse agonist and a D2 receptor antagonist, alongside being a partial agonist at 5-HT1A receptors. nih.govdrugbank.com These functional activities are consistent with the receptor binding profiles and are critical for defining the pharmacological character of these compounds.

Characterization of Cellular Uptake and Localization

The ability of a compound to enter cells and accumulate in specific subcellular compartments is fundamental to its biological activity. Studies on piperazine-containing molecules have utilized fluorescence imaging to understand these processes.

One study investigating a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1–SA7) demonstrated their efficient cellular uptake. nih.gov When incubated with NIH/3T3 fibroblast cells for 30 minutes, these compounds readily entered the cells. nih.gov Fluorescence microscopy revealed that the compounds were distributed throughout the cell cytoplasm, with signals localized in the perinuclear area. nih.gov This cytoplasmic localization suggests that the potential molecular targets of these analogues reside within this cellular compartment. nih.gov

The study highlighted that at a concentration of 1 µg/mL, these compounds showed minimal toxicity to non-cancerous cells, making them suitable for live-cell imaging applications. mdpi.com The intrinsic fluorescence of the 1,8-naphthalimide (B145957) moiety was leveraged to visualize their subcellular distribution without the need for external fluorescent tags. nih.gov

Effects on Cell Signaling Pathways

Piperazine derivatives have been shown to modulate various cell signaling pathways, which are often dysregulated in diseases such as cancer. The targeted inhibition of these pathways can lead to outcomes like decreased cell proliferation and induction of apoptosis (programmed cell death).

A notable piperazine derivative, referred to as C505, has demonstrated potent anticancer activity by inhibiting multiple cancer signaling pathways. Research has shown that this compound can effectively suppress the PI3K/AKT pathway, a critical signaling cascade that is often overactive in many cancers, promoting cell proliferation and survival. nih.gov Treatment with C505 was found to down-regulate the PI3K p85beta protein and significantly reduce the phosphorylation of AKT. nih.gov

Furthermore, C505 was also effective in blocking the BCR-ABL signaling pathway, which is characteristic of chronic myeloid leukemia (CML). nih.gov It was observed to reduce the expression of the BCR-ABL fusion protein and completely eliminate its phosphorylated, active form. nih.gov This led to the downstream inhibition of signaling molecules like STAT5 and CRKL. nih.gov The compound also showed inhibitory effects on Src family kinases. nih.gov

Another piperazine-based compound, AK301, was found to induce mitotic arrest in colon cancer cells. nih.gov This effect sensitizes the cancer cells to tumor necrosis factor (TNF)-induced apoptosis. nih.gov The study indicated that cells treated with AK301 had elevated levels of TNFR1 on their surface, leading to a more robust activation of caspases-8, -9, and -3 in the presence of TNF. nih.gov

The table below summarizes the effects of these piperazine analogues on key signaling pathways.

| Compound/Analogue | Target Pathway(s) | Observed Effect(s) |

| C505 | PI3K/AKT | Down-regulation of PI3K p85beta, reduced AKT phosphorylation. nih.gov |

| BCR-ABL | Reduction of BCR-ABL expression, elimination of phosphorylated BCR-ABL, reduced phosphorylation of STAT5 and CRKL. nih.gov | |

| Src Family Kinases | Inhibition of kinase activity. nih.gov | |

| AK301 | Microtubule Dynamics | Induction of mitotic arrest. nih.gov |

| TNF Signaling | Sensitization to TNF-induced apoptosis, increased surface expression of TNFR1, enhanced activation of caspases-8, -9, and -3. nih.gov |

Interactions with Cellular Components (e.g., Membranes, DNA)

The therapeutic and biological effects of chemical compounds are often predicated on their direct physical interactions with cellular macromolecules like membranes and nucleic acids.

Certain piperazine derivatives have been designed to interact with DNA. For instance, a hybrid molecule combining 1,8-naphthalimide and piperazine with aminobenzothiazole has been shown to intercalate between DNA strands. mdpi.com This mode of action, similar to that of the anticancer agents amonafide (B1665376) and mitonafide, can inhibit essential cellular processes like DNA replication and transcription by interfering with enzymes such as topoisomerase-II. mdpi.com

In contrast to DNA-interacting compounds, other piperazine analogues have been found to bind to protein components of the cytoskeleton. The compound AK301, for example, has been shown through in silico molecular docking studies to bind to the colchicine-binding domain on β-tubulin. nih.gov This interaction inhibits microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov

The interaction of piperazine-based polymers with cellular membranes has also been explored as a mechanism for antimicrobial activity. These polymers can target the cytoplasmic membrane of bacteria, causing a leakage of intracellular components and ultimately leading to cell death. nih.gov

The following table outlines the observed interactions of piperazine analogues with various cellular components.

| Compound/Analogue Class | Cellular Component | Type of Interaction | Consequence |

| 1,8-Naphthalimide-piperazine-aminobenzothiazole | DNA | Intercalation | Inhibition of topoisomerase-II. mdpi.com |

| AK301 | β-tubulin | Binding to colchicine-binding domain | Inhibition of microtubule dynamics, mitotic arrest. nih.gov |

| Piperazine-based polymers | Bacterial Cytoplasmic Membrane | Disruption | Leakage of intracellular components, cell death. nih.gov |

Antimicrobial Activity Assessments (e.g., Antibacterial, Antifungal)

The piperazine scaffold is a common feature in many compounds developed for their antimicrobial properties. Analogues of this compound have been evaluated against a wide range of pathogenic bacteria and fungi.

Antibacterial Activity:

Numerous studies have demonstrated the antibacterial potential of piperazine derivatives. For instance, a series of novel piperazine compounds were screened for their activity against several bacterial pathogens. ijcmas.com One compound, RL-308, showed particular efficacy against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.com Further testing determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of RL-308 against various strains, revealing potent activity, especially against Shigella flexineri with an MIC of 2 µg/mL and an MBC of 4 µg/mL. ijcmas.com

In another study, N-benzothiazole-substituted piperazine derivatives exhibited moderate to good antibacterial efficacy. researchgate.net Compounds with electron-withdrawing groups, such as a fluoro substituent, showed strong inhibitory effects against the Gram-positive bacterium Bacillus subtilis at a concentration of 25 µg/mL. researchgate.net Derivatives with a nitro functional group were effective against the Gram-negative bacterium Escherichia coli at the same concentration. researchgate.net

The table below presents the antibacterial activity of selected piperazine analogues.

| Compound/Analogue | Bacterial Strain(s) | Activity (MIC/MBC/Inhibition) |

| RL-308 | Shigella flexineri | MIC: 2 µg/mL, MBC: 4 µg/mL. ijcmas.com |

| Staphylococcus aureus | MIC: 4 µg/mL, MBC: 8 µg/mL. ijcmas.com | |

| MRSA | MIC: 16 µg/mL, MBC: 32 µg/mL. ijcmas.com | |

| Shigella dysenteriae | MIC: 128 µg/mL. ijcmas.com | |

| N-benzothiazole-piperazine derivative (with fluoro group) | Bacillus subtilis | Strong inhibition at 25 µg/mL. researchgate.net |

| N-benzothiazole-piperazine derivative (with nitro group) | Escherichia coli | Excellent activity at 25 µg/mL. researchgate.net |

Antifungal Activity:

Piperazine derivatives have also been investigated for their antifungal properties. A piperazine propanol (B110389) derivative, GSI578, was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a crucial enzyme for the synthesis of the fungal cell wall. nih.gov This compound exhibited in vitro antifungal activity against pathogenic fungi, including Candida albicans and Aspergillus fumigatus, with an IC50 value of 0.16 µM against the target enzyme. nih.gov

In a different study, multifunctionalized piperazine polymers demonstrated efficient antifungal activity against Candida albicans, comparable to the standard drug fluconazole. nih.gov Azole-containing piperazine derivatives have also shown moderate to significant in vitro antifungal activity. researchgate.net

The antifungal activities of some piperazine analogues are summarized below.

| Compound/Analogue | Fungal Strain(s) | Mechanism of Action/Activity |

| GSI578 | Candida albicans, Aspergillus fumigatus | Inhibition of 1,3-beta-D-glucan synthase (IC50 = 0.16 µM). nih.gov |

| Multifunctionalized piperazine polymer | Candida albicans | Efficient antifungal activity comparable to fluconazole. nih.gov |

| Azole-containing piperazine derivatives | Various fungi | Moderate to significant in vitro antifungal activity. researchgate.net |

Medicinal Chemistry Strategies Utilizing the 1 3 Methoxypropanesulfonyl Piperazine Core

Lead Compound Identification and Optimization

The identification of a lead compound is a critical starting point in the drug discovery process. For scaffolds centered around the 1-(3-methoxypropanesulfonyl)piperazine core, this process would typically involve high-throughput screening (HTS) of diverse chemical libraries to identify initial "hits" that exhibit a desired biological activity. These hits, often displaying modest potency and suboptimal pharmacological profiles, serve as the foundation for further optimization.

Once a hit containing the this compound moiety is identified, the subsequent lead optimization phase focuses on systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. A common strategy involves exploring the structure-activity relationships (SAR) of the molecule. For instance, modifications to the aryl group attached to the piperazine (B1678402) nitrogen can significantly influence receptor binding affinity. The nature and position of substituents on this aromatic ring are systematically varied to probe the electronic and steric requirements of the target binding pocket.

Another key aspect of lead optimization is the enhancement of metabolic stability. The methoxy (B1213986) group in the 3-methoxypropanesulfonyl side chain, for example, could be a potential site of metabolism. Medicinal chemists might explore the replacement of this group with other functionalities, such as a fluoro or a trifluoromethyl group, to block metabolic pathways and improve the compound's half-life in the body. The following table illustrates hypothetical modifications and their potential impact on key drug-like properties.

Table 1: Hypothetical Lead Optimization Strategies for this compound Analogs

| Modification | Rationale | Potential Outcome |

|---|---|---|

| Varying aryl substituents | To probe receptor binding pocket | Improved potency and selectivity |

| Modifying the sulfonyl group | To alter electronic properties and solubility | Enhanced pharmacokinetic profile |

| Replacing the methoxy group | To block metabolic pathways | Increased in vivo half-life |

| Introducing chiral centers | To explore stereospecific interactions | Enhanced target affinity and reduced off-target effects |

Scaffold Derivatization for Enhanced Biological Potential

The this compound core serves as a versatile scaffold that can be derivatized at multiple points to explore a wide chemical space and enhance biological potential. The secondary amine of the piperazine ring is a key handle for introducing diverse functionalities. For example, acylation, alkylation, or sulfonylation at this position can lead to the generation of large libraries of analogs with varied physicochemical properties.

One common derivatization strategy is the introduction of different aromatic or heterocyclic moieties. This can be achieved through coupling reactions, such as the Buchwald-Hartwig amination, to append various aryl or heteroaryl bromides or iodides. The choice of the appended group is often guided by the desire to introduce specific interactions with the biological target, such as hydrogen bonding or pi-stacking.

Furthermore, the propanesulfonyl linker itself can be modified. The length of the alkyl chain can be extended or shortened to optimize the distance between the piperazine core and any appended functional groups, thereby fine-tuning the molecule's fit within the target's binding site. The methoxy group can also be replaced with a variety of other substituents to modulate properties like lipophilicity and metabolic stability. The table below outlines some potential derivatization approaches.

Table 2: Scaffold Derivatization Approaches for the this compound Core

| Derivatization Site | Reaction Type | Introduced Moiety | Goal |

|---|---|---|---|

| Piperazine Nitrogen | Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Explore SAR at receptor interface |

| Piperazine Nitrogen | Acylation | Acid Chlorides/Anhydrides | Introduce hydrogen bond acceptors |

| Propanesulfonyl Chain | Chain extension/contraction | Synthesis of new linkers | Optimize spatial orientation |

| Methoxy Group | Ether synthesis/hydrolysis | Various alkoxy or hydroxyl groups | Modulate lipophilicity and metabolism |

Rational Design of Novel Chemical Entities

Rational drug design leverages structural information of the biological target to guide the design of new chemical entities with improved properties. In the context of the this compound core, if the three-dimensional structure of the target protein is known, computational tools such as molecular docking can be employed to predict the binding mode of potential ligands.

This in silico approach allows medicinal chemists to visualize how derivatives of this compound might interact with the amino acid residues in the binding site. For example, docking studies could reveal a hydrophobic pocket that can be targeted by introducing a lipophilic substituent on the aryl ring of the piperazine. Similarly, the identification of a hydrogen bond donor or acceptor in the target protein can guide the placement of a complementary functional group on the ligand.

Structure-based drug design can also be used to design molecules with enhanced selectivity. By comparing the binding sites of the desired target with those of off-target proteins, it is possible to identify structural differences that can be exploited to design ligands that bind preferentially to the intended target. For instance, a bulkier substituent might be introduced that fits into a larger pocket in the target protein but clashes with the smaller binding site of an off-target.

Another aspect of rational design is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. Computational models can predict properties such as solubility, permeability, and potential for metabolic liabilities. This information can then be used to guide the design of new analogs with a more favorable pharmacokinetic profile. For example, if a molecule is predicted to have poor solubility, polar groups can be introduced to improve its aqueous solubility.

Patent Landscape and Future Directions in Piperazine Sulfonyl Research

Review of Key Patent Applications Involving Sulfonylpiperazine Derivatives

While no patents specifically claim the compound "1-(3-Methoxypropanesulfonyl)piperazine," a review of the broader patent landscape for sulfonylpiperazine derivatives reveals their extensive exploration across various therapeutic areas. This analysis of analogous patented compounds provides a framework for understanding the potential applications of the target molecule.

The versatility of the sulfonylpiperazine scaffold is evident in the wide range of biological targets modulated by these derivatives. Patents in this space frequently describe compounds with applications in the following areas:

Oncology: A significant number of patents focus on sulfonylpiperazine derivatives as anticancer agents. These compounds have been designed to target various components of cancer cell signaling pathways. For instance, derivatives have been patented as inhibitors of protein kinases, which are crucial for cell growth and proliferation. The sulfonylpiperazine moiety often serves as a key pharmacophore, contributing to the binding affinity and selectivity for the target kinase.

Central Nervous System (CNS) Disorders: The piperazine (B1678402) ring is a well-established privileged scaffold in CNS drug discovery. nih.gov When incorporated into a sulfonylpiperazine structure, these derivatives have been patented for the treatment of a range of neurological and psychiatric conditions. Patent applications describe their use as modulators of various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors, implicating their potential in treating disorders such as schizophrenia, depression, and anxiety.

Infectious Diseases: The sulfonylpiperazine core has also been exploited in the development of anti-infective agents. Patents describe compounds with activity against bacterial, viral, and parasitic infections. For example, certain sulfonylpiperazine derivatives have shown promise as inhibitors of essential enzymes in bacteria or as agents that interfere with viral entry or replication.

Metabolic Disorders: There is a growing interest in sulfonylpiperazine derivatives for the treatment of metabolic diseases such as diabetes. researchgate.net Patent literature describes compounds that act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a key target in the management of type 2 diabetes. The sulfonylpiperazine structure can be optimized to achieve potent and selective inhibition of such targets.

A recurring theme in these patent applications is the modular nature of the sulfonylpiperazine scaffold. The piperazine ring allows for substitution at two nitrogen atoms, and the sulfonyl group can be attached to various aryl or alkyl moieties. This structural flexibility enables medicinal chemists to fine-tune the physicochemical and pharmacological properties of the molecules to optimize their efficacy, selectivity, and pharmacokinetic profiles.

The table below summarizes the therapeutic areas and biological targets for a selection of patented sulfonylpiperazine derivatives, illustrating the breadth of research in this area.

| Therapeutic Area | Biological Target Example | Representative Compound Class |

| Oncology | Tyrosine Kinases | Arylsulfonylpiperazines |

| CNS Disorders | Dopamine/Serotonin Receptors | Phenylsulfonylpiperazines |

| Infectious Diseases | Bacterial Enzymes | Heterocyclic Sulfonylpiperazines |

| Metabolic Disorders | Dipeptidyl Peptidase-4 (DPP-4) | Alkylsulfonylpiperazines |

Analysis of Patent-Protected Synthetic Innovations

While a specific patent for the synthesis of "this compound" is not available, an analysis of patents for related N-alkylsulfonylpiperazine derivatives reveals common and innovative synthetic strategies. These methods generally focus on the efficient and scalable formation of the sulfonamide bond between the piperazine nitrogen and the sulfonyl chloride.

A prevalent method described in the patent literature involves the reaction of a piperazine derivative with an appropriate sulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a robust and widely applicable method for the synthesis of sulfonylpiperazines.

General Synthetic Scheme:

Innovations in this area often revolve around the choice of starting materials, reaction conditions, and purification methods to improve yield, purity, and cost-effectiveness. Key aspects of these patented synthetic approaches include:

Starting Material Strategy: Patents often describe the synthesis of novel sulfonyl chlorides or piperazine derivatives as key intermediates. The synthesis of these precursors can involve multiple steps and may be a significant part of the inventive process. For instance, the synthesis of functionalized piperazines can be achieved through multi-step sequences involving protection and deprotection of one of the piperazine nitrogens to allow for selective functionalization.

Reaction Conditions: The choice of solvent and base is critical for the success of the sulfonylation reaction. Patents often specify the use of aprotic solvents such as dichloromethane (B109758), acetonitrile (B52724), or tetrahydrofuran. The base used is typically a tertiary amine, such as triethylamine (B128534) or diisopropylethylamine, which acts as a scavenger for the hydrochloric acid generated during the reaction. Innovations may include the use of milder reaction conditions or alternative catalysts to improve the efficiency and selectivity of the reaction.

Purification Techniques: The purification of the final sulfonylpiperazine product is a crucial step to ensure its suitability for pharmaceutical use. Patented methods often describe purification by crystallization, chromatography, or a combination of both. The development of efficient and scalable purification methods is a key consideration in process patents.

For the specific case of "this compound," a plausible synthetic route, based on the analysis of related patents, would involve the reaction of piperazine with 3-methoxypropanesulfonyl chloride. The synthesis of the latter could be achieved from 3-methoxy-1-propanol (B72126) through a two-step process involving conversion to the corresponding halide followed by reaction with a sulfite (B76179) salt and subsequent chlorination.

Future Research Avenues and Translational Potential for this compound Research

Although "this compound" is not yet a subject of published research, its structure suggests several promising avenues for future investigation and potential translational applications. By drawing parallels with the known biological activities of other sulfonylpiperazine derivatives, a number of hypotheses for its potential can be formulated.

Potential Therapeutic Targets and Indications:

Based on the structure-activity relationships of known sulfonylpiperazine derivatives, "this compound" could be investigated for its activity against a range of biological targets. The presence of the methoxypropylsulfonyl group could influence its pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug development.

CNS Disorders: The piperazine moiety is a common feature in many CNS-active drugs. The alkylsulfonyl substituent could modulate the basicity of the piperazine nitrogen, which in turn could affect its interaction with CNS receptors. Future research could explore the binding affinity of "this compound" for various dopamine, serotonin, and other neurotransmitter receptors to assess its potential as a treatment for depression, anxiety, or psychotic disorders.

Oncology: The sulfonylpiperazine scaffold has been extensively explored in the development of kinase inhibitors for cancer therapy. The specific methoxypropylsulfonyl group could confer selectivity for certain kinases. High-throughput screening of "this compound" against a panel of cancer-related kinases could reveal potential anticancer activity.

Inflammatory Diseases: Some sulfonylpiperazine derivatives have been reported to possess anti-inflammatory properties. Future studies could investigate the effect of "this compound" on key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

Translational Potential:

The translational potential of "this compound" will depend on a number of factors, including its potency, selectivity, pharmacokinetic profile, and safety. A systematic preclinical development program would be necessary to evaluate its therapeutic potential. This would typically involve:

In Vitro Profiling: Initial studies would focus on assessing the compound's activity and selectivity against a panel of relevant biological targets.

ADME/Tox Studies: In vitro and in vivo studies would be conducted to evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties.

In Vivo Efficacy Studies: If the compound shows promising in vitro activity and a favorable ADME/Tox profile, it would be evaluated in animal models of the target disease to assess its in vivo efficacy.

The future of piperazine-sulfonyl research is likely to focus on the development of highly selective and potent modulators of specific biological targets. The use of structure-based drug design and computational modeling will be instrumental in guiding the synthesis of novel derivatives with improved therapeutic properties. Furthermore, the exploration of new therapeutic areas for this versatile scaffold will continue to be an active area of research. While "this compound" remains a hypothetical compound in the context of published research, its simple yet functionalized structure makes it an interesting candidate for synthesis and biological evaluation, potentially unlocking new therapeutic opportunities within the broader family of sulfonylpiperazine derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methoxypropanesulfonyl)piperazine, and how can reaction efficiency be validated?

- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is recommended for synthesizing sulfonated piperazine derivatives. For example, dissolve this compound precursors in a 1:2 H₂O:DCM mixture with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.). Stir with alkyne/azide derivatives (1.2 equiv.) at room temperature for 2 hours. Monitor progress via TLC (hexane:ethyl acetate, 1:2). Purify using silica gel chromatography (ethyl acetate:hexane, 1:8). Validate purity via NMR (e.g., δH for methyl groups at ~2.47 ppm) and mass spectrometry (e.g., molecular ion peaks) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they optimized?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) and a UV detector at 254 nm. Include an internal standard (e.g., p-tolylpiperazine) for quantification .

- GC-MS : Optimize using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Set the injector temperature to 250°C and use electron ionization (EI) at 70 eV. Compare retention indices with NIST library data .

- Raman Microspectroscopy : Apply 20 mW laser power and 128 scans to achieve high-resolution spectra. Use multivariate analysis (PCA followed by LDA) to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound and structurally similar analogs?

- Methodological Answer : Contradictions often arise from substituent effects (e.g., methoxy vs. chloro groups) or assay conditions. Address this by:

- Conducting in vitro receptor binding assays (e.g., serotonin 5-HT₂B/2C) to compare affinity (IC₅₀ values) .

- Validating in vivo metabolic stability using liver microsomes and HPLC-MS to identify degradation products .

- Applying statistical models (e.g., ANOVA) to isolate variables like solvent polarity or incubation time .

Q. What methodologies differentiate structural isomers of sulfonated piperazines, such as this compound vs. its ortho-substituted analog?

- Methodological Answer :

- Raman Spectroscopy : Collect spectra at 20 mW laser power and 256 scans. Use PCA to reduce variables (e.g., PC3 explains 99% variance for trifluoromethylphenyl isomers) and LDA for classification .

- GC Retention Indices : Compare isomer-specific indices under standardized conditions (e.g., DB-5MS column). For example, meta-substituted derivatives typically elute later than para-substituted ones due to polarity differences .

Q. How does derivatization enhance the detection sensitivity of this compound in biological matrices?

- Methodological Answer : Derivatize with 1-(2-methoxyphenyl)piperazine to stabilize the compound and improve UV/fluorescence detection. React with EDC/HOAt coupling reagents in TFA-activated media. For HPLC, use a C18 column and acetonitrile:water (65:35) to resolve derivatives, achieving a limit of detection (LOD) of 0.1 ng/mL .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods to avoid inhalation. Wear nitrile gloves and safety goggles. Prevent static discharge by grounding equipment .